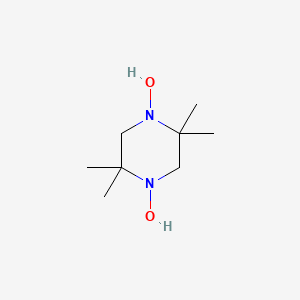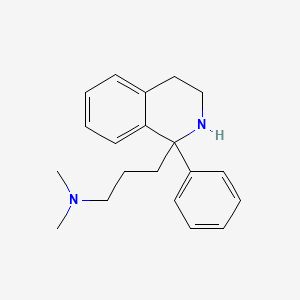
Isoquinoline, 1,2,3,4-tetrahydro-1-(3-dimethylaminopropyl)-1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-3-(1-phenyl-3,4-dihydro-2H-isoquinolin-1-yl)propan-1-amine is a complex organic compound with the molecular formula C20H26N2 It is known for its unique structure, which includes an isoquinoline moiety linked to a dimethylaminopropyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-3-(1-phenyl-3,4-dihydro-2H-isoquinolin-1-yl)propan-1-amine typically involves multiple steps. One common method includes the following steps:
Formation of Isoquinoline Intermediate: The initial step involves the synthesis of the isoquinoline intermediate. This can be achieved through the Pictet-Spengler reaction, where a β-phenylethylamine reacts with an aldehyde under acidic conditions to form the isoquinoline ring.
Alkylation: The isoquinoline intermediate is then alkylated using a suitable alkylating agent, such as 3-chloropropylamine, to introduce the propylamine chain.
Dimethylation: The final step involves the dimethylation of the amine group using formaldehyde and formic acid or other methylating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N,N-dimethyl-3-(1-phenyl-3,4-dihydro-2H-isoquinolin-1-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N,N-dimethyl-3-(1-phenyl-3,4-dihydro-2H-isoquinolin-1-yl)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating neurotransmitter systems.
Industry: It is used in the development of specialty chemicals and materials, including polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of N,N-dimethyl-3-(1-phenyl-3,4-dihydro-2H-isoquinolin-1-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-dimethyl-3-(1-phenyl-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-1-amine
- N,N-dimethyl-3-(1-phenylisoquinolin-1-yl)propan-1-amine
- N,N-dimethyl-3-(1-phenyl-3,4-dihydroisoquinolin-1-yl)propan-1-amine
Uniqueness
N,N-dimethyl-3-(1-phenyl-3,4-dihydro-2H-isoquinolin-1-yl)propan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties
Propiedades
Número CAS |
63937-68-8 |
|---|---|
Fórmula molecular |
C20H26N2 |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
N,N-dimethyl-3-(1-phenyl-3,4-dihydro-2H-isoquinolin-1-yl)propan-1-amine |
InChI |
InChI=1S/C20H26N2/c1-22(2)16-8-14-20(18-10-4-3-5-11-18)19-12-7-6-9-17(19)13-15-21-20/h3-7,9-12,21H,8,13-16H2,1-2H3 |
Clave InChI |
QLKCCGLEUFIVEC-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCC1(C2=CC=CC=C2CCN1)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


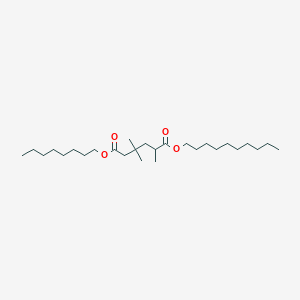
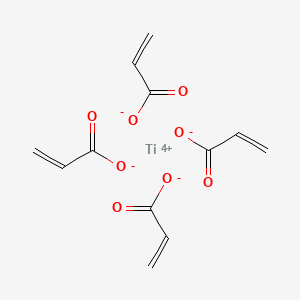
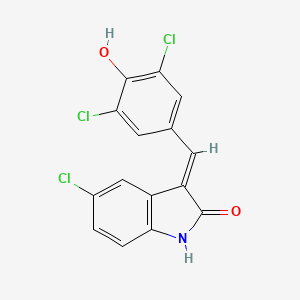
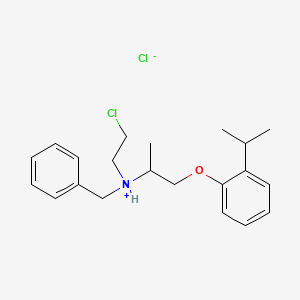
![N1,N1'-([1,1'-Biphenyl]-3,3'-diyl)bis(N1,N4,N4-triphenylbenzene-1,4-diamine)](/img/structure/B13781090.png)

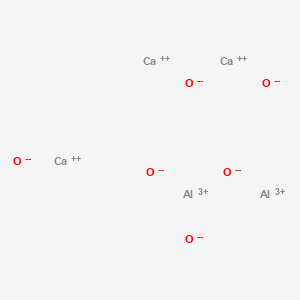


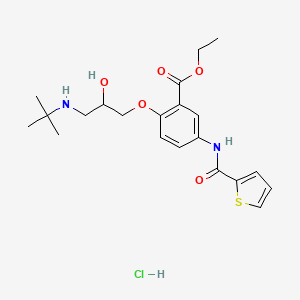
![4-(5-Trifluoromethylimidazo[1,2-a]pyridin-2-yl)benzoic acid methyl ester](/img/structure/B13781128.png)

